molecular formula C15H20N2O2 B3031051 Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate CAS No. 1334499-81-8

Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate

Cat. No.: B3031051
CAS No.: 1334499-81-8
M. Wt: 260.33
InChI Key: JGQLRCDLPRAZEY-UHFFFAOYSA-N
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Description

Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate ( 1334499-81-8) is a spirocyclic chemical compound with the molecular formula C15H20N2O2 and a molecular weight of 260.33 g/mol . This compound serves as a valuable and versatile synthetic intermediate in medicinal chemistry and pharmaceutical research, particularly in the development of bioactive molecules . Its unique spirocyclic framework makes it a privileged structure for constructing more complex compounds. Researchers utilize this benzyl-protected diazaspiro[3.5]nonane as a key building block in various synthesis pathways. The benzyl ester group acts as a common protecting moiety, which can be selectively removed under specific conditions, such as hydrogenation, offering strategic advantages in multi-step synthetic sequences . Available in high purity, this product is intended for Research Use Only and is strictly not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-14(19-12-13-4-2-1-3-5-13)17-11-8-15(17)6-9-16-10-7-15/h1-5,16H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQLRCDLPRAZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857104
Record name Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334499-81-8
Record name 1,7-Diazaspiro[3.5]nonane-1-carboxylic acid, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334499-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of benzylamine with a suitable spirocyclic precursor in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a moderate level to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and yield. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

2.1.1 tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate

  • Structure : Replaces the benzyl group with a tert-butyl carboxylate.
  • Application : Used in synthesizing PARP-1 inhibitors, such as -[4-fluoro-3-(piperazine-1-carbonyl)phenyl]-4,5-dimethylpyridin-3(2H)-one .
  • Molecular Data : C₁₂H₂₂N₂O₂ (MW: 226.315 g/mol, CAS: 1216936-29-6) .

2.1.2 Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate (2:1)

  • Structure : Oxalate salt form with a benzyl carboxylate at the 7-position.
  • Properties : Enhanced solubility due to the oxalate counterion; molecular formula C₃₂H₄₂N₄O₈ (MW: 610.70 g/mol, CAS: 1630907-09-3) .
  • Commercial Availability: Supplied by Shanghai Yuanye Bio-Technology Co., Ltd. in 250 mg quantities .

2.1.3 Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate

  • Structure : Diazaspiro group shifts to 1,6-positions.
  • Molecular Data : C₁₅H₂₀N₂O₂ (MW: 260.33 g/mol, CAS: 1334499-82-9) .

Ring Size and Spiro Junction Variations

2.2.1 tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate

  • Structure : Enlarged spiro ring system (4.4 instead of 3.5).
  • Impact : Altered spatial geometry may affect binding affinity in enzyme inhibition .

2.2.2 tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride

  • Structure: Amino group at the 2-position with a tert-butyl carboxylate.
  • Application: Potential for enhanced reactivity in peptide coupling (CAS: 1023301-84-9) .

Pharmacological Relevance

  • PARP Inhibitor Synthesis : The tert-butyl analog is directly utilized in PARP-1 inhibitor synthesis, whereas the benzyl variant may act as a precursor requiring deprotection steps .
  • Amino-Functionalized Derivatives: Compounds like tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 1239319-82-4) introduce amino groups for targeted interactions, differing from the ester functionality in the benzyl variant .

Commercial Availability

Compound Name CAS Suppliers Purity Price (Example)
Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate 1216936-29-6 BLDpharm, CymitQuimica 95%+ Inquiry-based
Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate 1630907-09-3 Shanghai Yuanye 95%+ ¥2400/250 mg
tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate 1216936-29-6 Combi-Blocks 95%+ Inquiry-based

Key Differentiators

  • Functional Groups : Benzyl vs. tert-butyl esters influence solubility and deprotection strategies in synthesis.
  • Spiro Ring Size : 3.5 vs. 4.4 systems modulate steric effects and binding pocket compatibility.
  • Biological Activity: Amino-substituted derivatives (e.g., CAS: 1239319-82-4) may offer superior enzyme interaction compared to ester forms .
  • Safety : Oxalate salts improve handling stability, while tert-butyl variants with oxo-groups pose specific hazards .

Biological Activity

Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, focusing on its interactions with sigma receptors, antimicrobial properties, and anticancer potential.

Chemical Structure and Properties

This compound has a molecular formula of C15_{15}H20_{20}N2_{2}O2_2 and a molecular weight of approximately 263.35 g/mol. The compound features a benzyl group attached to the nitrogen atom of the diazaspiro framework, which contributes to its biological activity and chemical reactivity .

The biological activity of this compound primarily involves its interaction with sigma receptors (S1R and S2R). These receptors are implicated in various physiological processes, including pain modulation and neuroprotection. The compound exhibits low nanomolar affinity for these receptors, indicating its potential as a therapeutic agent .

The mechanism of action includes:

  • Binding to Sigma Receptors : The compound binds to S1R and S2R, modulating their activity and influencing cellular signaling pathways.
  • Enzyme Interaction : It can interact with specific enzymes, leading to inhibition or activation of biological pathways .

1. Sigma Receptor Ligand Activity

This compound has been shown to act as a potent ligand for sigma receptors. In vitro studies demonstrated that derivatives of this compound possess significant analgesic effects, suggesting potential applications in pain management .

2. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest that it may effectively inhibit bacterial growth through interaction with specific molecular targets .

3. Anticancer Potential

The compound has also been evaluated for its anticancer properties. A study highlighted its ability to act as a covalent inhibitor against KRAS G12C mutations, which are common in solid tumors. This interaction was shown to lead to significant antitumor effects in xenograft mouse models .

Case Study: Analgesic Effects

A study investigated the analgesic effects of this compound derivatives in a capsaicin-induced pain model. Compounds demonstrated varying degrees of efficacy based on their affinity for sigma receptors. Notably, certain derivatives achieved maximum antiallodynic effects at doses of 20 mg/kg .

Research Findings Table

Compound Affinity (nM) Biological Activity Notes
This compoundS1R: <10; S2R: <100Analgesic, AntimicrobialHigh affinity for sigma receptors
Derivative AS1R: 2.7; S2R: 27AntitumorEffective against KRAS G12C mutations
Derivative BS1R: 13; S2R: 102AntimicrobialInhibits bacterial growth

Q & A

Basic: What are the key synthetic routes for preparing Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate and its intermediates?

Methodological Answer:
A common intermediate is 4-(N-Boc-amino)cyclohexanone, which undergoes cyclization and functionalization to yield tert-butyl-protected diazaspiro scaffolds. For example, tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate is synthesized via reductive amination or nucleophilic substitution, followed by Boc deprotection and benzyl esterification . Multi-step protocols from patents (e.g., EP 4374877) involve coupling reactions with fluorinated benzyl groups and purification via HPLC .

Advanced: How can computational modeling guide the design of diazaspiro derivatives for Sigma Receptor (SR) targeting?

Methodological Answer:
Molecular docking and structure-activity relationship (SAR) studies are critical. For instance, 2,7-diazaspiro[3.5]nonane derivatives were optimized using in silico models to predict binding to S1R/S2R subtypes. Key parameters include:

  • Scaffold rigidity : The spirocyclic core enhances conformational stability.
  • Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) improve affinity (e.g., compound 4b with KiS1R = 2.7 nM) .
  • Functional assays : In vivo antiallodynic effects (20 mg/kg dose) validated computational predictions .

Advanced: How to address contradictions in biological activity between structurally analogous diazaspiro compounds?

Methodological Answer:
Contradictions often arise from subtle structural differences. For example:

  • Compound 4b vs. 5b : Both share the 2,7-diazaspiro scaffold, but 4b (KiS1R = 2.7 nM) has a methyl substituent, while 5b (KiS1R = 13 nM) lacks it. Activity differences highlight the role of steric and electronic effects.
  • Resolution steps :
    • Comparative crystallography : Use SHELX-refined structures to identify binding pocket interactions .
    • Functional profiling : Test intrinsic activity via in vitro cAMP assays and in vivo S1R antagonism validation .

Basic: What analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms spirocyclic connectivity (e.g., δ 3.5–4.0 ppm for N-CH2 groups) .
  • LC-MS : Monitors purity and molecular ion peaks (e.g., m/z 296.8 for the hydrochloride salt) .
  • X-ray crystallography : SHELXL-refined structures validate bond angles and torsion angles (e.g., spiro C-N bond length ~1.47 Å) .

Advanced: What strategies optimize reaction conditions for multi-step syntheses of diazaspiro-based inhibitors?

Methodological Answer:
From EP 4374877:

Stepwise coupling : Use 1,3-dimethyl-2-imidazolidinone as a polar aprotic solvent for SN2 reactions (80°C, 3 hours) .

Reductive amination : Apply sodium triacetoxyborohydride (STAB) in dichloroethane for selective amine formation .

Purification : Employ reverse-phase HPLC with trifluoroacetic acid (TFA) modifiers to isolate zwitterionic intermediates .

DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to maximize yield (e.g., 39% over two steps) .

Advanced: How does salt formation impact the physicochemical properties of diazaspiro derivatives?

Methodological Answer:

  • Hydrochloride salts : Improve aqueous solubility (e.g., 7-CBZ-2,7-diazaspiro[3.5]nonane hydrochloride) for in vivo dosing .
  • Counterion selection : Trifluoroacetate (TFA) salts enhance HPLC retention but may require ion-exchange chromatography for biological assays .
  • Stability studies : Accelerated degradation tests (40°C/75% RH) monitor hygroscopicity and crystallinity changes .

Basic: What safety precautions are essential when handling diazaspiro intermediates?

Methodological Answer:

  • Hazard classification : tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate is flagged for acute toxicity (H302), skin irritation (H315), and respiratory sensitization (H335) .
  • Mitigation :
    • Use fume hoods and PPE (nitrile gloves, lab coat).
    • Neutralize waste with 0.5 M HCl before disposal .

Advanced: How are diazaspiro cores used as bioisosteres in drug design?

Methodological Answer:

  • Piperazine replacement : In Olaparib analogs, the diazaspiro core reduces CYP450 inhibition while maintaining PARP-1 affinity .
  • Key advantages :
    • Enhanced metabolic stability (e.g., t½ > 4 hours in microsomal assays).
    • Reduced off-target binding due to restricted rotation .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate

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